3-(3-Chlorophenyl)-3',4',5'-trifluoropropiophenone
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Overview
Description
3-(3-Chlorophenyl)-3’,4’,5’-trifluoropropiophenone is an organic compound that features a chlorophenyl group and three fluorine atoms attached to a propiophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-3’,4’,5’-trifluoropropiophenone typically involves the reaction of 3-chlorobenzaldehyde with trifluoromethyl ketone under acidic or basic conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride or boron trifluoride. The process may also involve the use of solvents like dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening methods can optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-3’,4’,5’-trifluoropropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: 3-(3-Chlorophenyl)-3’,4’,5’-trifluorobenzoic acid.
Reduction: 3-(3-Chlorophenyl)-3’,4’,5’-trifluoropropanol.
Substitution: 3-(3-Azidophenyl)-3’,4’,5’-trifluoropropiophenone.
Scientific Research Applications
3-(3-Chlorophenyl)-3’,4’,5’-trifluoropropiophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-3’,4’,5’-trifluoropropiophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. For example, it may interact with monoamine transporters, affecting neurotransmitter levels in the brain .
Comparison with Similar Compounds
Similar Compounds
3-Chloromethcathinone: A synthetic cathinone with stimulant properties.
3-Methylmethcathinone: Another synthetic cathinone with similar stimulant effects.
4-Chloromethcathinone: A structural isomer with different pharmacological properties.
Uniqueness
3-(3-Chlorophenyl)-3’,4’,5’-trifluoropropiophenone is unique due to the presence of both chlorophenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O/c16-11-3-1-2-9(6-11)4-5-14(20)10-7-12(17)15(19)13(18)8-10/h1-3,6-8H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGCOIZUEDUBOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC(=C(C(=C2)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644456 |
Source
|
Record name | 3-(3-Chlorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-48-9 |
Source
|
Record name | 1-Propanone, 3-(3-chlorophenyl)-1-(3,4,5-trifluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898787-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Chlorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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